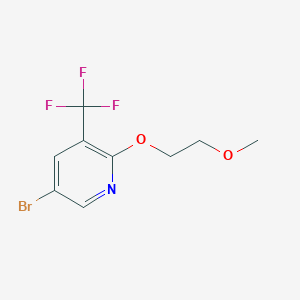
5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine, also known as 5-Bromo-2-MEOP, is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a brominated derivative of pyridine, a heterocyclic aromatic compound that occurs naturally in some plants and animals. 5-Bromo-2-MEOP has been used in a variety of research applications, including as a building block for synthesis of other compounds, as an intermediate in organic synthesis, and as a reagent for biochemical and physiological studies.
Applications De Recherche Scientifique
Spectroscopic and Optical Applications
The compound has been extensively studied for its spectroscopic properties using techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The optimized geometric structure of this compound was determined using density functional theory (DFT), exploring different functionals. Its vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties were calculated, shedding light on its potential applications in areas where these properties are crucial. Additionally, the compound’s interaction with pBR322 plasmid DNA was monitored, and its antimicrobial activities were tested, suggesting its potential use in biochemical and pharmaceutical research (Vural & Kara, 2017).
Applications in Heterocyclic Synthesis
This compound serves as a pivotal intermediate in the synthesis of various heterocyclic compounds. For example, its regiospecific allylic bromination has been leveraged to synthesize a range of derivatives, which have been further utilized to create heterocycles, indicating its significant role in synthetic organic chemistry (Martins, 2002).
Role in Polymer Synthesis
It plays a critical role in polymer science as well, particularly in the synthesis of well-defined poly(2-alkoxypyridine-3,5-diyl) via Ni-catalyst-transfer condensation polymerization. This showcases its potential in the creation of new materials with specific properties, which can be tailored for various applications ranging from electronics to biomedical engineering (Nanashima, Yokoyama, & Yokozawa, 2012).
Contribution to Organic Synthesis Methodology
The compound is instrumental in the synthesis of a variety of organic molecules, such as novel 5-Bromopyrimidine Derivatives. This highlights its versatility and importance in medicinal chemistry and drug design, where it can serve as a building block for more complex molecules with potential therapeutic effects (Wusong, 2011).
Propriétés
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO2/c1-15-2-3-16-8-7(9(11,12)13)4-6(10)5-14-8/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWRFYMOTNIITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




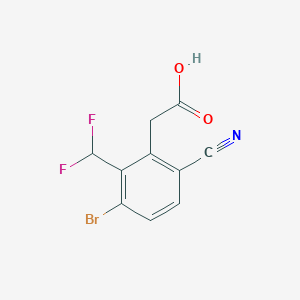


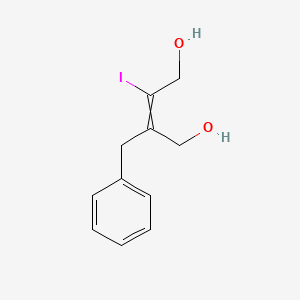

![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-5-boronic Acid Pinacol Ester](/img/structure/B1414229.png)
![Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-](/img/structure/B1414230.png)
![1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]-](/img/structure/B1414232.png)
![2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-](/img/structure/B1414234.png)
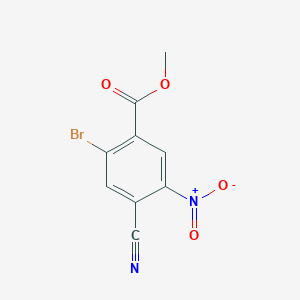
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B1414239.png)
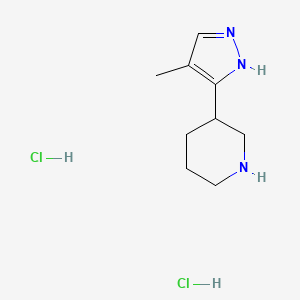
![3-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-propionic acid hydrochloride](/img/structure/B1414242.png)